Citricacidtris(p-beta-D-glucopyranosyloxybenzyl)ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Parishin A can be synthesized through the esterification of three gastrodin molecules with citric acid, which has three terminal carboxyl groups . The synthesis involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of Parishin A typically involves extraction from the rhizome of Gastrodia elata. The extraction process includes leaching, separation, and purification to obtain high-purity Parishin A . The pH of the extraction environment is crucial to prevent the transformation of parishins into gastrodin and to maintain a high content of parishins in the extracts .
Chemical Reactions Analysis
Types of Reactions: Parishin A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions:
Oxidation: Parishin A can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Hydrolysis of Parishin A can be achieved using acidic or basic conditions.
Major Products Formed: The major products formed from the hydrolysis of Parishin A include gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C .
Scientific Research Applications
Mechanism of Action
Parishin A exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Parishin A increases superoxide dismutase activity and decreases malondialdehyde levels, thereby reducing oxidative stress.
Anti-inflammatory Effects: It promotes anti-inflammatory M2 macrophage polarization by inhibiting the gene transcription and protein phosphorylation of signal transducers and activators of transcription 1.
Anti-aging Properties: Parishin A regulates the Sir2/Uth1/TOR signaling pathway, extending the replicative lifespan of yeast.
Comparison with Similar Compounds
Parishin A is part of a group of phenolic glycosides found in Gastrodia elata. Similar compounds include:
Parishin B: Similar to Parishin A but with one less gastrodin moiety.
Parishin C: Another derivative with two less gastrodin moieties compared to Parishin A.
Parishin E: A derivative with different structural modifications.
Uniqueness: Parishin A is unique due to its specific combination of three gastrodin molecules with citric acid, which gives it distinct antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
tris[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQPGOKTKQHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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